molecular formula C6H12O6 B3333895 D-Glucose-1,2,3,4,5,6,6-d7 CAS No. 23403-54-5

D-Glucose-1,2,3,4,5,6,6-d7

Cat. No. B3333895
CAS RN: 23403-54-5
M. Wt: 187.20 g/mol
InChI Key: WQZGKKKJIJFFOK-QCQRZMBHSA-N
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Description

D-Glucose-1,2,3,4,5,6,6-d7 is a stable isotope and a simple sugar containing six carbon atoms in the cyclic form .


Synthesis Analysis

This compound can be used as a dopant in the process of controlling the quality of grape juice contaminated by apple juice using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry [ESI (-) FT-ICR MS] . It has also been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard .


Molecular Structure Analysis

The empirical formula of this compound is C6H5D7O6 . It is a monosaccharide with six carbon atoms in the cyclic form .


Chemical Reactions Analysis

This compound can be used in various applications. For instance, it can be used as a dopant in the process of controlling the quality of grape juice contaminated by apple juice . It has also been used in metabolic tracer studies and for fatty acid synthesis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.20 . It is a powder form substance . The melting point is 150-152 °C (dec) (lit.) .

Scientific Research Applications

Brain Imaging and Metabolism

2-Deoxy-D-glucose (2DG), a molecule similar to D-Glucose-1,2,3,4,5,6,6-d7, is significant in inferring glucose uptake and metabolism. Nasrallah et al. (2013) demonstrated that 2DG and 2DG-6-phosphate can be detected in 1H magnetic resonance imaging (MRI) through chemical exchange saturation transfer (CEST). This method allows imaging of deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling, presenting a new approach for using MRI techniques to image brain glucose assimilation (Nasrallah et al., 2013).

Diabetes Research

Machine learning and data mining methods are being applied in diabetes research, where extensive data generation requires intelligent transformation into valuable knowledge. In the context of diabetes, understanding glucose metabolism is crucial. The work by Kavakiotis et al. (2017) systematically reviews the application of these techniques in diabetes research, particularly concerning glucose metabolism (Kavakiotis et al., 2017).

Glucose Utilization Measurement

Sokoloff et al. (1977) developed a method for measuring glucose consumption rates in the brain using 2-deoxy-D-[14C]glucose ([14C]DG), a tracer for glucose exchange. This method can be applied to most laboratory animals and provides a way to measure local cerebral glucose consumption (Sokoloff et al., 1977).

Metabolic Trapping and Imaging

Gallagher et al. (1978) studied the distribution of [18F]2-deoxy-2-fluoro-D-glucose (F-18-DG), which has similarities with this compound. Their research revealed the process of metabolic trapping within certain organs, influencing glucose utilization. This principle is fundamental in designing radiopharmaceuticals and metabolic probes for in vivo studies (Gallagher et al., 1978).

Glucose Transport Measurement in Skeletal Muscle

Hansen, Gulve, and Holloszy (1994) evaluated the use of 2-deoxyglucose (2-DG) for measuring glucose transport activity in rat skeletal muscles, which is relevant to the study of glucose transport mechanisms in various tissues (Hansen et al., 1994).

Cancer Research

Rivlin et al. (2013) used the glucose analogs 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (FDG) in CEST-MRI for cancer research. These analogs, similar to this compound, are preferentially taken up by cancer cells. This approach can potentially replace PET/CT or PET/MRI for cancer research and clinical applications (Rivlin et al., 2013).

Stem-Cell Based Models in Diabetes Research

Rogal et al. (2019) discussed the integration of DM-relevant stem cells into microphysiological environments provided by the organ-on-a-chip technology. This innovative approach is vital for developing advanced human in vitro models to identify novel treatment options for diabetes, where glucose metabolism is a key focus (Rogal et al., 2019).

Mechanism of Action

D-Glucose-1,2,3,4,5,6,6-d7 has been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard . It can be used to quantify the physical and chemical recycling of glucose by measuring the difference in their metabolism .

Safety and Hazards

D-Glucose-1,2,3,4,5,6,6-d7 may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

Future Directions

D-Glucose-1,2,3,4,5,6,6-d7 can be used in combination with D2O to increase lipid production by reducing the D-H exchange . It can also be used to control the quality of grape juice contaminated by apple juice .

properties

IUPAC Name

(3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2,2D,3D,4D,5D,6D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QCQRZMBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@]([C@@](OC([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose-1,2,3,4,5,6,6-d7
Reactant of Route 2
D-Glucose-1,2,3,4,5,6,6-d7
Reactant of Route 3
D-Glucose-1,2,3,4,5,6,6-d7
Reactant of Route 4
D-Glucose-1,2,3,4,5,6,6-d7
Reactant of Route 5
D-Glucose-1,2,3,4,5,6,6-d7
Reactant of Route 6
D-Glucose-1,2,3,4,5,6,6-d7

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